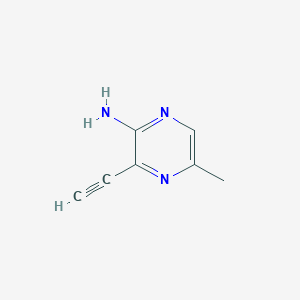

2-Amino-3-ethynyl-5-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-ethynyl-5-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethynyl-5-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is finally degraded through Hofmann degradation to obtain 2-methyl-5-aminopyrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethynyl-5-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

Scientific Research Applications

2-Amino-3-ethynyl-5-methylpyrazine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 2-Amino-3-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylpyrazine: Known for its flavoring properties in the food industry.

2,3,5-Trimethylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.

Tetramethylpyrazine: Studied for its potential therapeutic effects in neurodegenerative diseases.

Uniqueness

2-Amino-3-ethynyl-5-methylpyrazine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, making it a valuable compound for various applications.

Biological Activity

2-Amino-3-ethynyl-5-methylpyrazine is a heterocyclic organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its unique structure, featuring an amino group at the 2-position, an ethynyl group at the 3-position, and a methyl group at the 5-position, suggests potential for various biological activities, particularly in pharmaceutical applications.

The chemical formula of this compound is C7H8N2. The compound's synthesis can be achieved through several methods, including modifications of existing pyrazine derivatives to enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound has promising applications in pharmacology due to its interaction with biological targets such as enzymes and receptors. The following sections detail its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, particularly Mycobacterium tuberculosis (Mtb).

In Vitro Studies

A study conducted using a whole-cell screening approach against Mtb demonstrated that compounds similar to this compound exhibit significant inhibitory effects. The minimum inhibitory concentration (MIC) values were recorded under different assay conditions:

| Strain | Media Conditions | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |

|---|---|---|---|---|

| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |

| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |

| Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

| H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

These results indicate that while the compound shows activity in vitro, further studies are needed to evaluate its efficacy in vivo.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazine structure can significantly influence biological activity. For example, variations at different positions of the pyrazine ring have been explored to optimize binding affinity and enhance antimicrobial properties.

Key Findings:

- Positioning of Functional Groups : The placement of the amino and ethynyl groups is critical for maintaining biological activity.

- Comparative Analysis : Similar compounds such as 2-Amino-3-methylpyrazine and 2-Amino-5-methylpyrazine exhibit distinct biological profiles, suggesting that specific structural features are essential for targeted activity.

Case Studies

-

Antimycobacterial Efficacy : In vivo studies using a BALB/c mouse model infected with Mtb indicated that while some derivatives showed promise, others like compound 2 did not demonstrate significant efficacy compared to established treatments like rifampin and ethambutol.

- Mice treated with compound 2 exhibited lung burdens of 6.51log10CFU compared to 5.72, 4.15, 7.84, and 7.75 for untreated controls and standard treatments.

- Tolerability Studies : Compounds were assessed for tolerability in vivo, revealing no significant adverse effects at tested doses, which is crucial for further development.

Properties

Molecular Formula |

C7H7N3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

3-ethynyl-5-methylpyrazin-2-amine |

InChI |

InChI=1S/C7H7N3/c1-3-6-7(8)9-4-5(2)10-6/h1,4H,2H3,(H2,8,9) |

InChI Key |

FETUXQGOQIGINP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)C#C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.